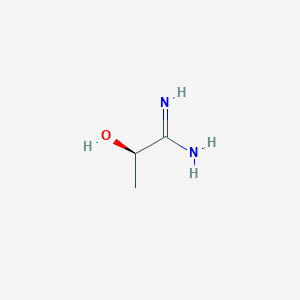
2,4-Diiodobenzonitrile
説明
2,4-Diiodobenzonitrile (DIBN) is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that has been used in various applications, including organic synthesis, medicinal chemistry, and material science. In
作用機序
2,4-Diiodobenzonitrile is a powerful oxidizing agent that can be used in various oxidation reactions. It can oxidize alcohols to aldehydes or ketones, and primary amines to nitriles. The mechanism of action of this compound involves the transfer of iodine atoms to the substrate, resulting in the formation of the corresponding iodinated product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound can induce DNA damage and cell death in human cancer cells. This compound has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
2,4-Diiodobenzonitrile is a versatile compound that has several advantages for lab experiments. It is a stable and easily handled solid that can be stored for an extended period. This compound is also a powerful oxidizing agent that can be used in various reactions, making it a useful reagent for organic synthesis. However, this compound has certain limitations, such as its toxicity and the need for careful handling. This compound can also be expensive, which limits its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2,4-Diiodobenzonitrile. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of the biological activity of this compound and its potential use in medicinal chemistry. Further studies are also needed to investigate the toxicity of this compound and its impact on the environment.
Conclusion:
In conclusion, this compound is a versatile compound that has several applications in scientific research. It is a powerful oxidizing agent that can be used in various reactions, making it a useful reagent for organic synthesis. While there is limited research on the biochemical and physiological effects of this compound, it has shown promising results in inhibiting the growth of certain bacteria and inducing cell death in human cancer cells. Further research is needed to explore the potential uses of this compound in medicinal chemistry and its impact on the environment.
科学的研究の応用
2,4-Diiodobenzonitrile has been widely used in scientific research, particularly in the field of organic synthesis. It is a useful reagent for the preparation of various organic compounds, including aryl iodides, benzamides, and benzylamines. This compound has also been used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and quinolines.
特性
IUPAC Name |
2,4-diiodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACORQIHSLBXYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-](/img/structure/B3282993.png)









![4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3283092.png)

